molecular formula C16H12ClFO2 B2521147 4-[2-(4-Chloro-3-fluorophenoxy)phenyl]-3-buten-2-one CAS No. 451485-73-7

4-[2-(4-Chloro-3-fluorophenoxy)phenyl]-3-buten-2-one

Cat. No.: B2521147
CAS No.: 451485-73-7
M. Wt: 290.72
InChI Key: JODCITOIRNBODB-VOTSOKGWSA-N
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Description

4-[2-(4-Chloro-3-fluorophenoxy)phenyl]-3-buten-2-one is an organic compound with a complex structure that includes a butenone backbone substituted with a chlorofluorophenoxy group

Mechanism of Action

Preparation Methods

The synthesis of 4-[2-(4-Chloro-3-fluorophenoxy)phenyl]-3-buten-2-one typically involves multi-step organic reactions. One common method includes the reaction of 4-chloro-3-fluorophenol with a suitable phenyl-substituted butenone precursor under controlled conditions. The reaction is often carried out in the presence of a base and a solvent such as dimethylformamide (DMF) at elevated temperatures . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, including the use of continuous flow reactors and automated systems to ensure consistency and efficiency.

Chemical Reactions Analysis

4-[2-(4-Chloro-3-fluorophenoxy)phenyl]-3-buten-2-one undergoes various chemical reactions, including:

Scientific Research Applications

4-[2-(4-Chloro-3-fluorophenoxy)phenyl]-3-buten-2-one has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a lead compound in drug discovery, particularly for targeting specific enzymes or receptors involved in disease pathways.

    Industry: It is used in the development of advanced materials, including polymers and coatings, due to its unique chemical properties.

Comparison with Similar Compounds

Similar compounds to 4-[2-(4-Chloro-3-fluorophenoxy)phenyl]-3-buten-2-one include:

The uniqueness of this compound lies in its specific structural features that allow for diverse chemical modifications, making it a versatile compound in various research and industrial applications.

Properties

IUPAC Name

(E)-4-[2-(4-chloro-3-fluorophenoxy)phenyl]but-3-en-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12ClFO2/c1-11(19)6-7-12-4-2-3-5-16(12)20-13-8-9-14(17)15(18)10-13/h2-10H,1H3/b7-6+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JODCITOIRNBODB-VOTSOKGWSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C=CC1=CC=CC=C1OC2=CC(=C(C=C2)Cl)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)/C=C/C1=CC=CC=C1OC2=CC(=C(C=C2)Cl)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12ClFO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

290.71 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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